molecular formula C11H8BrF13O3 B15092570 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B15092570
M. Wt: 515.06 g/mol
InChI Key: NBMCUJSQJZMTKT-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound finds applications in various fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors to control temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to avoid side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol derivatives.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom serves as a reactive site for substitution reactions, enabling the formation of diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound is similar in structure but lacks the perfluorohexyl carbonate group. It is used in similar applications but has different reactivity and properties.

    3,3,4,4-Tetrafluorobutanol: This compound is a precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate and shares some chemical properties.

Uniqueness

This compound is unique due to the combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H8BrF13O3

Molecular Weight

515.06 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H8BrF13O3/c12-10(21,22)7(15,16)2-4-28-5(26)27-3-1-6(13,14)8(17,18)9(19,20)11(23,24)25/h1-4H2

InChI Key

NBMCUJSQJZMTKT-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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